3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile

Description

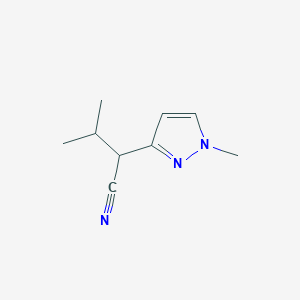

3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile is a nitrile-containing organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a branched aliphatic chain. Its molecular formula is C₁₀H₁₄N₃, with a molecular weight of 176.24 g/mol. The compound’s structure combines a nitrile group (-CN) with a pyrazole heterocycle, which is known for its role in agrochemical and pharmaceutical applications due to its electron-rich aromatic system and hydrogen-bonding capabilities.

Properties

IUPAC Name |

3-methyl-2-(1-methylpyrazol-3-yl)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-7(2)8(6-10)9-4-5-12(3)11-9/h4-5,7-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHGVUBLBTYQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C1=NN(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile are not explicitly documented. Generally, industrial synthesis would involve scaling up laboratory methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions could result in various substituted derivatives of the original compound.

Scientific Research Applications

3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

Industry: Utilized in catalysis and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action for 3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Key Observations :

- The nitrile group in the target compound may enhance its reactivity in nucleophilic additions or serve as a synthetic precursor, whereas tetrazol-5-one derivatives in the patent exhibit direct pesticidal activity due to their electrophilic heterocycles .

- The 1-methylpyrazol-3-yl group is conserved across compounds, suggesting its role in binding to biological targets (e.g., fungal enzymes) or coordinating with metal catalysts .

Comparison :

- The target compound’s nitrile group offers distinct reactivity (e.g., participation in Strecker synthesis) compared to the cyano groups in 7a, which are conjugated to thiophene rings .

- Both classes utilize pyrazole’s electron-rich nature, but the target compound’s aliphatic chain may confer greater lipophilicity, influencing bioavailability in agrochemical formulations .

Reactivity Profile :

Limitations :

- No explicit data on toxicity, solubility, or environmental persistence is available.

Biological Activity

3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C8H12N4

- Molecular Weight: 164.21 g/mol

The synthesis of this compound typically involves the reaction of 1-methylpyrazole with appropriate nitrile precursors under controlled conditions. The synthesis can be optimized for yield and purity using various organic synthesis techniques.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity:

- In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The compound's mechanism appears to involve the induction of apoptosis in malignant cells, as evidenced by increased caspase activity and DNA fragmentation assays.

-

Antimicrobial Properties:

- Preliminary tests have demonstrated that it possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis.

-

Anti-inflammatory Effects:

- In vivo studies suggest that this compound reduces inflammation markers in animal models of arthritis. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in cancer cell metabolism, such as topoisomerases and kinases, thereby disrupting cellular processes necessary for tumor growth.

- Receptor Modulation: It may also act on various receptors involved in inflammatory responses, modulating their activity and influencing downstream signaling pathways.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on human breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined through MTT assays showing potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of E. coli and S. aureus. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting that it could be a candidate for developing new antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.